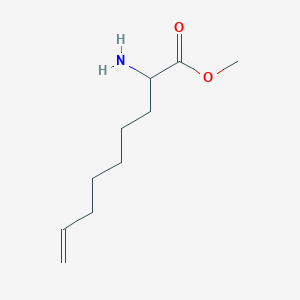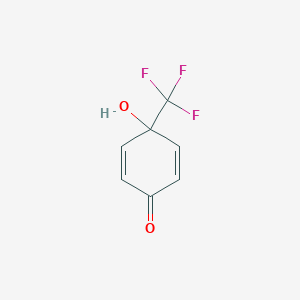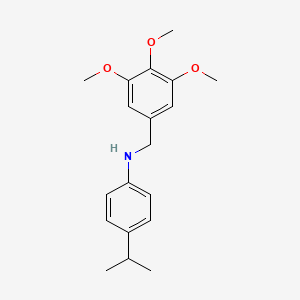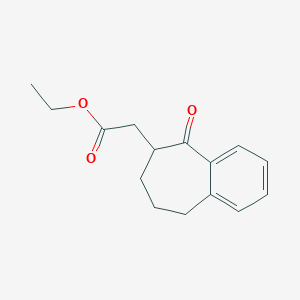
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate typically involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylic acid ethyl ester.
Nucleophilic Substitution: Under basic conditions, the chlorine atom is replaced with an amino group to form 6-aminoindole-2-carboxylic acid ethyl ester.
Chemical Reactions Analysis
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed include quinones, amines, and substituted indoles .
Scientific Research Applications
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
5-methoxy-1H-indole-3-carboxylic acid: Lacks the amino group, resulting in different biological activities.
2-amino-1H-indole-3-carboxylic acid ethyl ester: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
The presence of both the amino and methoxy groups in this compound makes it unique, providing a balance of electronic effects that influence its reactivity and biological activity .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)10-8-6-7(16-2)4-5-9(8)14-11(10)13/h4-6,14H,3,13H2,1-2H3 |
InChI Key |
NZRPHXRYQTWIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)






![3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile](/img/structure/B8327279.png)




